molecular formula C14H19N5O2 B6470904 4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2640961-88-0

4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6470904
CAS No.: 2640961-88-0
M. Wt: 289.33 g/mol
InChI Key: LGMTXGNAUJZZQE-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with methoxy groups and an azetidine ring linked to an imidazole moiety

Properties

IUPAC Name

4,6-dimethoxy-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-10-15-4-5-18(10)7-11-8-19(9-11)14-16-12(20-2)6-13(17-14)21-3/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMTXGNAUJZZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC(=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones if sulfur-containing groups are present.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl or nitro groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, phosphorus oxychloride, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The azetidine ring may also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of a pyrimidine core with an azetidine-imidazole moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS Number: 2640961-88-0) is a complex heterocyclic compound featuring a pyrimidine core with methoxy substitutions and an azetidine ring linked to an imidazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉N₅O₂
  • Molecular Weight : 289.33 g/mol
  • Structure : The compound consists of a pyrimidine base with specific functional groups that may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that heterocyclic compounds can inhibit the growth of various bacterial strains. The presence of the imidazole ring is often associated with enhanced antimicrobial activity due to its ability to interact with microbial membranes and enzymes.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Heterocycles like pyrimidines are known for their role in cancer therapeutics. Preliminary studies have indicated that derivatives of pyrimidine can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell proliferation and survival.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Cell Signaling Modulation : It could influence key signaling pathways such as those involving apoptosis or cell cycle regulation.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 4 and 6 positions significantly enhanced activity against resistant strains.
  • Anticancer Activity : Research conducted on pyrimidine-based compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of substituents on the pyrimidine ring for enhancing cytotoxicity against cancer cell lines .
  • Enzyme Interaction : A structure–activity relationship (SAR) study revealed that modifications to the azetidine moiety could enhance binding affinity to target enzymes, suggesting a pathway for optimizing the compound's therapeutic profile .

Data Table

Biological ActivityObservations
AntimicrobialEffective against various bacterial strains; mechanism involves membrane disruption and enzyme inhibition.
AnticancerInduces apoptosis in cancer cells; modulates signaling pathways related to cell survival .
Enzyme InhibitionPotential inhibitor of key metabolic enzymes; SAR studies suggest optimization through structural modifications .

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